N-[(4-bromo-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine
Description
N-[(4-bromo-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a bromine atom and a difluoromethyl group, making it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
Properties
IUPAC Name |
N-[(4-bromo-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrF2N3/c1-6(10(2,3)9(12)13)14-5-8-7(11)4-15-16-8/h4,6,9,14H,5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAIATQMTJKHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(F)F)NCC1=C(C=NN1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Alkylation: The brominated pyrazole is alkylated with 4,4-difluoro-3,3-dimethylbutan-2-amine using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in DMF.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(4-bromo-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-bromo-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups enhance its binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chloro-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine
- N-[(4-fluoro-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine
Uniqueness
N-[(4-bromo-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for developing new chemical entities with enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
